molecular formula C12H11ClN2OS B2840717 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 83758-08-1

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B2840717
M. Wt: 266.74
InChI Key: HZWSBFODOBIPRE-UHFFFAOYSA-N
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Patent
US04501750

Procedure details

Into 50 ml of acetone, were added 12.5 g of 2-amino-4-phenylthiazole and 7.0 g of triethylamine. The mixture was cooled to -10°--20° C. To the mixture solution, 11.7 g of α-chloropropionylchloride was slowly dropped. After the completion of the dropwise addition, the resultant mixture solution was agitated at room temperature for 3 hours. Then, the reaction mixture was poured into 500 ml of water. Resulting oily substance was extracted with ethyl acetate. The extract was then successively washed with dilute hydrochloric acid and water. After drying the solution, the ethyl acetate was removed under reduced pressure. The residue was recrystallized from an ether/n-hexane mixed solvent to obtain 13.2 g of 2-(α-chloropropionylamino)-4-phenylthiazole.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=O.[NH2:5][C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1.C(N(CC)CC)C.[Cl:24][CH:25]([CH3:29])[C:26](Cl)=[O:27]>O>[Cl:24][CH:25]([CH3:29])[C:26]([NH:5][C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1)=[O:27]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
12.5 g
Type
reactant
Smiles
NC=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -10°--20° C
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
Resulting oily substance was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was then successively washed with dilute hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
After drying the solution
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from an ether/n-hexane mixed solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NC=1SC=C(N1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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